molecular formula C20H13F3N4O4S B2362971 7-methyl-6-(((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one CAS No. 1115926-94-7

7-methyl-6-(((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one

Cat. No.: B2362971
CAS No.: 1115926-94-7
M. Wt: 462.4
InChI Key: HSNOCQOPLUZYQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-methyl-6-(((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one is a useful research compound. Its molecular formula is C20H13F3N4O4S and its molecular weight is 462.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Quinazoline derivatives have been extensively studied for their antimicrobial properties. A study by Dash et al. (2017) synthesized new series of quinazoline-4-one/4-thione derivatives, including modifications related to the compound , and screened them for antimicrobial properties. The research indicated that specific substitutions at the quinazoline core could enhance antimicrobial activity, pointing towards the potential of 7-methyl-6-(((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one in similar applications (Dash, Dash, Laloo, & Medhi, 2017).

Anticancer Properties

Noolvi and Patel (2013) explored the synthesis and anticancer activity of 2,3,7-trisubstituted Quinazoline derivatives, targeting EGFR-tyrosine kinase. Although the compound wasn't directly studied, the research framework suggests that quinazoline derivatives, especially those with specific substitutions like the one mentioned, could have potential applications in cancer therapy through inhibition of critical growth factors or enzymes (Noolvi & Patel, 2013).

Analgesic and Anti-inflammatory Activity

Research by Dewangan et al. (2016) on quinazolin-4-one derivatives linked to 1,3,4-oxadiazole showed significant analgesic and anti-inflammatory activities. This study's findings highlight the potential of quinazoline derivatives, including the compound , in developing new analgesic and anti-inflammatory agents with possibly lower side effects (Dewangan, Verma, Nakhate, Tripathi, Kashyap, & Dhongade, 2016).

Properties

IUPAC Name

7-methyl-6-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F3N4O4S/c1-27-18(28)12-6-14-15(30-9-29-14)7-13(12)24-19(27)32-8-16-25-17(26-31-16)10-2-4-11(5-3-10)20(21,22)23/h2-7H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNOCQOPLUZYQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F3N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.